molecular formula C14H27N3O2 B000526 Pramiracetam CAS No. 68497-62-1

Pramiracetam

Cat. No. B000526
CAS RN: 68497-62-1
M. Wt: 269.38 g/mol
InChI Key: ZULJGOSFKWFVRX-UHFFFAOYSA-N
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Description

Pramiracetam is a synthetic derivative of piracetam, characterized by its cognitive-enhancing properties. It belongs to the family of nootropic drugs, designed to improve memory and increase brain performance.

Synthesis Analysis

This compound has been synthesized through various chemical processes. The synthesis involves catalytic reduction and treatment with specific amines. For instance, the catalytic reduction of ethyl 2,5-dihydro-2-oxo-lH-pyrrole-1-acetate in the presence of Pd/C produced ethyl 2-oxo-1-[3,4-3H]pyrrolidineacetate. Subsequent treatment with N,N-bis(1-methylethyl)-1,2-ethanediamine yielded this compound, which was then converted to the corresponding sulfate salt (Dodd et al., 1986).

Molecular Structure Analysis

The molecular structure of this compound showcases its nootropic properties. The pyrrolidine nucleus is a common feature in this class of compounds, which is essential for their cognitive-enhancing effects. The structure of this compound, specifically its hydrogen sulfate salt form, has been characterized by ribbons of hydrogen-bonded ions, with the pyrrolidine ring adopting an envelope conformation (Bambagiotti-Alberti et al., 2008).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that contribute to its pharmacological profile. Its interaction with brain tissue, particularly the hippocampus and cerebral cortex, modifies neurochemical parameters such as nitric oxide synthase (NOS) activity, without significant alterations in neurotransmitter systems or receptor bindings (Pugsley et al., 1983).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are crucial for its pharmacokinetics and pharmacodynamics. While specific studies on these properties were not highlighted, the pharmacokinetics of oral this compound in normal volunteers have been studied, providing insights into its absorption and elimination patterns (Chang et al., 1985).

Chemical Properties Analysis

Investigations into the chemical properties of this compound have focused on its interaction with biological membranes and its amphiphilic nature. Theoretical analyses suggest that this compound's efficacy may be partly due to its ability to modify the hydration and amphiphilic properties of cell membranes, potentially explaining its pharmacological action (Shcherbakov et al., 1993).

Scientific Research Applications

Cognitive Enhancement in Animal Models

Pramiracetam has shown potential in enhancing cognitive functions, particularly in animal models. Studies have highlighted its ability to improve aspects of spatial learning and memory in rats. For example, this compound significantly improved performance in the reference memory component of a radial arm maze task in rats, indicating an enhancement in some aspects of spatial learning and memory (Murray & Fibiger, 2004). Additionally, the drug has been found effective in improving recognition memory in rats, as demonstrated in a one-trial test based on spontaneous exploratory activity (Ennaceur, Cavoy, Costa, & Delacour, 1989).

Neuroprotection and Brain Health

This compound has also been studied for its neuroprotective properties. A study on mice showed that this compound does not cause demyelination in the hippocampus, which may indicate its safety in terms of neurological health (Angeles, Ples, & Vitor, 2018). Another study investigating its effects on nitric oxide synthase activity in the cerebral cortex of rats found that this compound can increase neuronal type nitric oxide synthase activity, potentially contributing to learning and memory improvement (Corasaniti et al., 1995).

Applications in Human Cognitive Disorders

This compound has been evaluated for its effectiveness in treating cognitive problems in humans. For instance, it showed clinically significant improvements in memory, especially delayed recall, in young males with memory issues resulting from head injury and anoxia (McLean, Cardenas, Burgess, & Gamzu, 1991). Additionally, this compound was found to partially reduce amnesic effects induced by scopolamine in healthy volunteers, suggesting its potential in mitigating memory impairments (Mauri et al., 1994).

Impact on Cognitive Impairments and Neurological Disorders

Research has also explored the use of this compound in the treatment of patients with cognitive disorders. A study suggests its reasonability in treating memory and attention impairments which are essential for cognitive processes (Trinus, 2014). Furthermore, this compound reportedly improved cognitive deficits associated with traumatic brain injuries (Malykh & Sadaie, 2010).

Mechanism of Action

Target of Action

Pramiracetam is a synthetic derivative of piracetam, the first laboratory-created nootropic . It primarily targets the hippocampus , a part of the brain primarily responsible for the creation of new memories . It also interacts with two key receptor types in the brain: AMPA and NMDA receptors .

Mode of Action

This compound’s mode of action involves modulating the activity of AMPA and NMDA receptors . By enhancing the function of these receptors, this compound facilitates the transmission of nerve impulses, leading to improved communication between neurons . Furthermore, it stimulates the high-affinity choline uptake, a precursor to acetylcholine . This unique mechanism of action helps to provide the results .

Biochemical Pathways

This compound affects the release of neurotransmitters, brain chemicals that transmit signals from one nerve cell to another . It does this indirectly, in a manner somewhat different from the usual actions of racetam supplements . It also stimulates the brain in other ways . It may increase acetylcholine levels by increasing choline uptake into cells by 30-37% . It may also increase nitric oxide production in the brain .

Pharmacokinetics

It has been detected in the brain following oral ingestion to rats . It follows linear kinetics in the blood, and it has a fairly prolonged yet variable half-life .

Result of Action

This compound has been clinically proven to improve memory in healthy elderly adults with memory loss and enhance overall cognition in young adults with memory problems . It improves memory both by stimulating the hippocampus and by acting as a potent anti-amnesic that reduces forgetfulness . This dual action makes this compound a very effective memory booster .

Action Environment

It is known that the efficacy of nootropics can be influenced by various factors, including the individual’s health status, age, and lifestyle

Safety and Hazards

Pramiracetam is harmful if swallowed . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19/h11-12H,5-10H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULJGOSFKWFVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72869-16-0 (sulfate)
Record name Pramiracetam [INN]
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DSSTOX Substance ID

DTXSID60218604
Record name Pramiracetam
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Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

68497-62-1
Record name Pramiracetam
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Record name Pramiracetam [INN]
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Record name Pramiracetam
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Record name Pramiracetam
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Record name 68497-62-1
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Record name PRAMIRACETAM
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Synthesis routes and methods I

Procedure details

From 17.1 g. of ethyl 2-oxo-1-pyrrolidineacetate and 21 g. of 2-(diisopropylamino)ethylamine [J.A.C.S. 78, 486 (1956)], following the procedure of Example 1, there is obtained N-[2-[bis(1-methylethyl)amino]ethyl]-2-oxo-1-pyrrolidineacetamide; b.p. 164° C./0.15 mm.
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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